1,4-Diazabicyclo[2.2.2]octane
Overview
Description
1,4-Diazabicyclo[2.2.2]octane, commonly referred to as DABCO, is a quasi-spherical molecule that has been extensively studied due to its interesting properties and applications in various fields of chemistry. It is known for its ability to facilitate switchable materials with high phase transition temperatures and has been utilized as a chiral ligand in asymmetric synthesis . Additionally, DABCO derivatives have been synthesized for use in supramolecular chemistry, showcasing their potential as functionalized building blocks .
Synthesis Analysis
The synthesis of chiral 2,3-disubstituted DABCO derivatives has been reported, which are used as ligands for osmium-catalyzed asymmetric dihydroxylation of olefins, yielding optically active diols . Furthermore, the synthesis of racemic and enantiomeric 2,5-diazabicyclo[2.2.2]octane-3,6-dione-dicarboxylic acids and their diesters has been described, highlighting their role in the self-assembly of cage structures for supramolecular chemistry . DABCO has also been used as a catalyst for the clean, one-pot synthesis of tetrahydrobenzo[b]pyran derivatives in aqueous media, demonstrating its efficiency and environmental friendliness .
Molecular Structure Analysis
The molecular structure of DABCO has been characterized through various methods, including X-ray structural analysis and DFT geometry optimizations. The parent ring system of DABCO has been compared with that of nortropane, revealing insights into interatomic interactions and vibrational properties . The crystal structure of DABCO-based organic crystals has been studied, showing features such as supramolecular hydrogen bond chains .
Chemical Reactions Analysis
DABCO has been shown to act as an organocatalyst in the activation of N-chlorosuccinimide towards the chlorination of alkenes, leading to the formation of highly functionalized trans-chloro esters . It has also catalyzed the synthesis of pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives under ultrasound acceleration, indicating its versatility in facilitating various chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of DABCO have been explored through the study of its salts with bis(trifluoromethylsulfonyl)amine, revealing reversible phase transitions and polymorphism . The dielectric and second harmonic generation properties of DABCO have also been investigated, with findings indicating switchable phase transitions in DABCO-based materials . Additionally, the thermal behavior of DABCO salts has been analyzed using techniques such as DSC and TGA .
Scientific Research Applications
Catalysis in Organic Synthesis
DABCO is extensively used as a catalyst in organic synthesis. It has gained attention due to its attributes like being eco-friendly, highly reactive, easy to handle, and non-toxic. It is particularly effective in various organic transformations, producing products with excellent yields and high selectivity (Baghernejad, 2010).
Acceleration of Condensation Reactions
It serves as an efficient catalyst for accelerating condensation reactions. An example of this is its use in the three-component condensation reactions between malononitrile, 4-arylurazoles, and aromatic aldehydes under ultrasound irradiation conditions, facilitating rapid reactions under mild conditions (Azarifar et al., 2013).
Synthesis of Biologically Active Compounds
DABCO has been utilized in the preparation of biologically active compounds, such as tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives. These compounds are significant in the pharmaceutical industry. The process of synthesis using DABCO is noted for its high yields, short reaction times, and simple work-up procedures (Shirini et al., 2017).
As an Oxidizing Agent
DABCO has been modified to act as an oxidizing agent for converting alcohols into their carbonyl compounds. Its stability and efficiency in this role are noteworthy, especially under microwave irradiation (Tajbakhsh & Habibzadeh, 2006).
In Material Science
DABCO is used in material science for creating switchable materials with high phase transition temperatures. Its structural properties make it suitable for preparing materials with unique dielectric and second harmonic generation properties (You et al., 2022).
Promoting Decarboxylative Acylation
It is effective for decarboxylative acylation of carboxylic acids, allowing the formation of a variety of important amides and esters (Zhang et al., 2017).
Versatility in Chemical Reactions
DABCO's versatility extends to its use in various chemical reactions like electrophilic and nucleophilic substitution, cycloaddition, isomerization, and rearrangement reactions (Bugaenko et al., 2020).
Green Chemistry Applications
Its use in green chemistry is highlighted by its role as a catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives via environmentally friendly methods (Tahmassebi et al., 2011).
In Synthesis of Modified Borohydrides
DABCO is involved in the synthesis of modified borohydrides, which are used for efficient reduction of various azides (Firouzabadi et al., 1998).
In Halogenation/Esterification Reactions
It acts as an organocatalyst in halogenation/esterification reactions of alkenes, indicating its potential in the synthesis of functionalized compounds (Pimenta et al., 2017).
Electrophilic Fluorination
DABCO derivatives are used in electrophilic fluorination of organic substrates, demonstrating good yields and regioselectivity under mild conditions (Lal, 1993).
Safety And Hazards
DABCO is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is a flammable solid and may form combustible dust concentrations in air . It is recommended to use only under a chemical fume hood, wear personal protective equipment/face protection, and avoid contact with skin, eyes, or clothing .
Future Directions
properties
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-8-5-3-7(1)4-6-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNIMPAHZVJRPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51390-22-8 (diacetate) | |
Record name | Triethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000280579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0022016 | |
Record name | 1,4-Diazabicyclo[2.2.2]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid; Pellets or Large Crystals, White crystals with an ammonia-like odour; Sublimes (goes directly from solid to vapour) readily at room temperature; Extremely hygroscopic (absorbs moisture from the air); [CHEMINFO] | |
Record name | 1,4-Diazabicyclo[2.2.2]octane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triethylene diamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1135 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
174 °C | |
Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5556 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
62 °C | |
Record name | Triethylene diamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1135 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
13 g/100 g acetone at 25 °C; 51 g/100 g benzene at 25 °C; 77 g/100 g ethanol at 25 °C; 26.1 g/100 g methyl ethyl ketone at 25 °C, Soluble in chloroform, 45 g/100 g water at 25 °C | |
Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5556 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.14 at 28 °C (Water = 1)[NITE; Chemical Risk Information Platform (CHRIP). Biodegradation and Bioconcentration. Ver 2006.01.30 Updated. National Institute of Technology and Evaluation. Tokyo, Japan. Thiodiethylene glycolBicyclo | |
Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5556 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.74 [mmHg] | |
Record name | Triethylene diamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1135 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,4-Diazabicyclo[2.2.2]octane | |
Color/Form |
Colorless hygroscopic crystals | |
CAS RN |
280-57-9 | |
Record name | Dabco | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=280-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000280579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triethylenediamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56362 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Diazabicyclo[2.2.2]octane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Diazabicyclo[2.2.2]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIETHYLENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8M57R0JS5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5556 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
158 °C | |
Record name | 1,4-DIAZABICYCLO(2.2.2)OCTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5556 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.